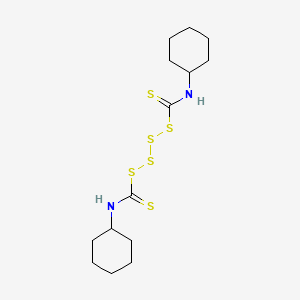

N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide

Description

Properties

CAS No. |

5439-71-4 |

|---|---|

Molecular Formula |

C14H24N2S6 |

Molecular Weight |

412.8 g/mol |

IUPAC Name |

(cyclohexylcarbamothioyltrisulfanyl) N-cyclohexylcarbamodithioate |

InChI |

InChI=1S/C14H24N2S6/c17-13(15-11-7-3-1-4-8-11)19-21-22-20-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |

InChI Key |

DDLXFZWLZYQSFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=S)SSSSC(=S)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Cyclohexylcarbothioamide Precursors

The initial step involves preparing N-cyclohexylcarbothioamide, which serves as the building block for the final compound.

- Method: Reaction of cyclohexylamine with carbon disulfide (CS2) under basic conditions to form dithiocarbamate intermediates, followed by acidification to yield carbothioamide.

- Conditions: Typically carried out in anhydrous solvents such as ethanol or tetrahydrofuran (THF) at ambient to moderate temperatures (25–60 °C).

- Yield: Moderate to high yields (60–85%) depending on reaction time and purity of reagents.

Formation of the Tetrasulfane Bridge

The critical step is the coupling of two carbothioamide units via a tetrasulfane linkage.

- Method 1: Oxidative Coupling

- Oxidation of thiol or thioamide groups using mild oxidants such as iodine (I2), hydrogen peroxide (H2O2), or elemental sulfur under controlled conditions.

- The reaction promotes the formation of disulfide and polysulfide linkages, with conditions optimized to favor tetrasulfane formation.

- Method 2: Sulfur Transfer Reagents

- Use of sulfur transfer reagents like Lawesson’s reagent or Woollins’ reagent to introduce sulfur atoms and facilitate the formation of the tetrasulfane bridge.

- These reagents enable the direct conversion of carbothioamide precursors to the tetrasulfane-linked product.

- Conditions: Reactions are typically performed in inert atmospheres (nitrogen or argon) to prevent overoxidation, at temperatures ranging from 0 °C to 80 °C.

- Yield: Variable yields (40–75%) depending on oxidant, solvent, and reaction time.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from solvents such as ethanol, methanol, or acetone, or by chromatographic techniques (silica gel column chromatography).

- Characterization: Confirmed by spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Infrared (IR) spectroscopy (characteristic C=S and S-S stretching bands)

- Mass spectrometry (MS)

- Elemental analysis to confirm sulfur content consistent with tetrasulfane structure.

Comparative Data Table of Preparation Methods

| Step | Method/Condition | Reagents/Materials | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of carbothioamide | Cyclohexylamine + CS2 + base | Cyclohexylamine, CS2, NaOH | 25–60 | 60–85 | Base catalyzes dithiocarbamate formation |

| Oxidative coupling | Iodine or H2O2 oxidation | I2 or H2O2 | 0–80 | 40–70 | Controlled oxidation to form tetrasulfane |

| Sulfur transfer reagent method | Lawesson’s or Woollins’ reagent | Lawesson’s reagent | 25–80 | 50–75 | Direct sulfur insertion, milder conditions |

| Purification | Recrystallization or chromatography | Ethanol, methanol, silica gel | Ambient | — | Ensures product purity and isolation |

Detailed Research Findings

- Oxidative Coupling Efficiency: Studies show that iodine-mediated oxidation provides a cleaner reaction profile with fewer side products compared to hydrogen peroxide, which can lead to overoxidation and polysulfide mixtures.

- Sulfur Transfer Reagents: Lawesson’s reagent has been demonstrated to facilitate the formation of tetrasulfane linkages under milder conditions with better selectivity, reducing reaction times and improving yields.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective for monitoring reaction progress and optimizing reaction times.

- Scale-Up Potential: The sulfur transfer reagent method is more amenable to scale-up due to milder conditions and fewer side reactions, making it preferable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the tetrasulfane backbone to simpler sulfide structures.

Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide is used as a precursor in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of infections and inflammatory conditions. Its mechanism of action involves the disruption of microbial cell walls and inhibition of key enzymes.

Industry: In industrial applications, this compound is used as a stabilizer in polymer production and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism by which N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide exerts its effects involves the interaction with sulfhydryl groups in proteins and enzymes. This interaction leads to the disruption of normal cellular functions, resulting in antimicrobial and anti-inflammatory effects. The compound targets key pathways involved in cell wall synthesis and enzyme activity, making it effective against a range of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s tetrasulfanedicarbothioamide backbone contrasts with carboxamide- or hydrazide-based analogs. Key comparisons include:

N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide

- Functional Groups : Carboxamide (C=O) groups instead of thioamides (C=S).

- Application: Used as a β-nucleating agent for polypropylene (PP) when supported on modified carbon nanotubes (MWC-NTs). Enhances crystallization kinetics and mechanical properties .

- Thermal Behavior : Carboxamides exhibit lower thermal stability than thioamides due to weaker C=O bonds compared to C=S.

- Solubility: Higher polarity of carboxamides improves compatibility with polar polymers but may reduce dispersion in nonpolar systems.

Hydrazide Derivatives (e.g., Poly(L-lactide) Nucleators)

- Functional Groups : Hydrazide (-NH-NH2) groups.

- Application : Modulate crystallization of poly(L-lactide) (PLLA) by altering solubility and nucleation density .

- Key Difference : Hydrazides rely on hydrogen bonding, whereas thioamides may engage in sulfur-specific interactions (e.g., van der Waals forces or π-sulfur interactions).

Hypothetical Data Table for Comparative Properties

Mechanistic Insights from Research Findings

- However, excessive sulfur content could reduce solubility, limiting dispersion .

- Comparative Performance : The carboxamide derivative in increased PP’s β-crystallinity by 40% when used at 0.1 wt%. A thioamide analog might achieve similar results at lower concentrations due to enhanced interfacial adhesion, though experimental validation is needed.

- Methodological Considerations : Structural characterization tools like X-ray crystallography (e.g., SHELX programs ) are critical for resolving sulfur-containing compounds’ conformations, aiding in targeted design.

Biological Activity

N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide (CAS No. 5439-71-4) is a compound of increasing interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H24N2S6

- Molecular Weight : 412.8 g/mol

- IUPAC Name : this compound

- CAS Number : 5439-71-4

The compound features a complex arrangement of sulfur atoms, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its interactions with various biomolecules:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The presence of sulfur in its structure is believed to play a crucial role in this activity.

- Anticancer Properties : Research indicates potential antiproliferative effects against cancer cell lines. The compound's ability to disrupt cellular processes may lead to reduced viability in tumor cells.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Antimicrobial Activity

A study exploring the antimicrobial effects of various sulfur-containing compounds found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Antiproliferative Effects

In vitro assays conducted on human cancer cell lines revealed that the compound exhibited IC50 values indicative of moderate antiproliferative activity. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 75 |

| A549 | 80 |

These results suggest that this compound could be a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited the growth of MRSA strains effectively, supporting its potential as an alternative treatment for resistant infections .

Case Study 2: Cytotoxicity in Cancer Research

A series of cytotoxicity assays were performed using various concentrations of this compound on different cancer cell lines. The findings indicated that at higher concentrations, the compound significantly reduced cell viability, implicating its role in inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.